molecular formula C18H17ClN2O B5079415 1-butoxy-4-(4-chlorophenyl)phthalazine

1-butoxy-4-(4-chlorophenyl)phthalazine

Cat. No.: B5079415
M. Wt: 312.8 g/mol
InChI Key: VESAFRAUMGSZAB-UHFFFAOYSA-N
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Description

1-Butoxy-4-(4-chlorophenyl)phthalazine is a chemical compound with the molecular formula C18H17ClN2O. It belongs to the class of phthalazine derivatives, which are known for their diverse biological and pharmacological activities. This compound is characterized by the presence of a butoxy group and a chlorophenyl group attached to the phthalazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butoxy-4-(4-chlorophenyl)phthalazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Butoxy-4-(4-chlorophenyl)phthalazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding reduced derivatives.

    Substitution: The butoxy and chlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while reduction may produce phthalazine hydrides.

Mechanism of Action

The mechanism of action of 1-butoxy-4-(4-chlorophenyl)phthalazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both butoxy and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1-butoxy-4-(4-chlorophenyl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O/c1-2-3-12-22-18-16-7-5-4-6-15(16)17(20-21-18)13-8-10-14(19)11-9-13/h4-11H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESAFRAUMGSZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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